molecular formula C20H18ClFO3 B5143136 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one

Cat. No. B5143136
M. Wt: 360.8 g/mol
InChI Key: SGGAZQWTKAMLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is commonly used in scientific research to study the role of EGFR in various biological processes and diseases.

Mechanism of Action

4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one works by selectively inhibiting the tyrosine kinase activity of EGFR. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. By inhibiting EGFR, 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce the expression of EGFR and its downstream signaling proteins. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a highly specific inhibitor of EGFR tyrosine kinase activity, which makes it a valuable tool for studying the role of EGFR in various biological processes. It is also relatively easy to synthesize and has a long shelf life. However, 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one does have some limitations. It can be expensive to purchase, and its effectiveness can be influenced by factors such as cell type and culture conditions.

Future Directions

There are several future directions for research involving 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of new cancer therapies that target EGFR using small molecule inhibitors like 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one. Another area of interest is the role of EGFR in other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory effects of 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one and its potential use in treating inflammatory diseases.

Synthesis Methods

4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2,3-dihydro-4H-chromen-4-one with butyl lithium to form a lithium enolate. This is followed by the reaction of the lithium enolate with 2-chloroethyl chloroformate to form a chloroethyl ester. The chloroethyl ester is then reacted with 2-fluorobenzyl alcohol to form the desired product, 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one.

Scientific Research Applications

4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one is widely used in scientific research to study the role of EGFR in various biological processes and diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been used to study the role of EGFR in other diseases, such as Alzheimer's disease and cardiovascular disease.

properties

IUPAC Name

4-butyl-6-chloro-7-[(2-fluorophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFO3/c1-2-3-6-13-9-20(23)25-18-11-19(16(21)10-15(13)18)24-12-14-7-4-5-8-17(14)22/h4-5,7-11H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGAZQWTKAMLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one

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